molecular formula C14H15N3S B14454600 N-(2-Methylphenyl)-N'-(4-methylpyridin-2-yl)thiourea CAS No. 71196-78-6

N-(2-Methylphenyl)-N'-(4-methylpyridin-2-yl)thiourea

Cat. No.: B14454600
CAS No.: 71196-78-6
M. Wt: 257.36 g/mol
InChI Key: OGZZSLBCEXFWOT-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 4-methyl-2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. As a receptor modulator, it could interact with specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N’-pyridin-2-ylthiourea: Lacks the methyl groups present in N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea.

    N-(2-Methylphenyl)-N’-phenylthiourea: Contains a phenyl group instead of a pyridinyl group.

    N-(4-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea: Has a methyl group on the phenyl ring instead of the pyridinyl ring.

Uniqueness

N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea is unique due to the presence of both 2-methylphenyl and 4-methylpyridin-2-yl groups. This structural combination may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

71196-78-6

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

1-(2-methylphenyl)-3-(4-methylpyridin-2-yl)thiourea

InChI

InChI=1S/C14H15N3S/c1-10-7-8-15-13(9-10)17-14(18)16-12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H2,15,16,17,18)

InChI Key

OGZZSLBCEXFWOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC2=CC=CC=C2C

Origin of Product

United States

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